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Compound of Interest

3-(2,4-dimethylphenyl)propanoic
Acid

Cat. No.: B130476

Compound Name:

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for a series
of novel N-(4-hydroxyphenyl)-B-alanine hydrazide derivatives. These compounds are of
significant interest in drug development due to their potential antimicrobial and anticancer
activities. This document presents their structural characterization through Nuclear Magnetic
Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering a
valuable resource for researchers in medicinal chemistry and drug discovery.

Spectroscopic Data of Novel Propanoic Acid
Derivatives

The following tables summarize the key spectroscopic data for a selection of newly synthesized
N-(4-hydroxyphenyl)-B-alanine hydrazide derivatives. These compounds share a common
propanoic acid-derived backbone and are distinguished by the substituents on the hydrazide
moiety.

Table 1: *H NMR Spectroscopic Data (500 MHz, DMSO-ds) of Selected Propanoic Acid
Derivatives
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o (ppm) and Multiplicity (J

Compound Structure .
in Hz)

11.81 (s, 1H, NH), 8.78 (s, 1H,
CH=N), 7.93 (d, J=7.8, 1H, Ar-
H), 7.60-7.22 (m, 7H, Ar-H),
7.15-6.93 (m, 5H, Ar-H), 3.45
(t, J=6.5, 2H, CHz2), 2.75 (t,
J=6.5, 2H, CH2)

i migur.corn

11.74 (s, 1H, NH), 8.59 (s, 1H,
CH=N), 8.26 (d, J=8.5, 1H, Ar-
H), 7.89-7.84 (m, 4H, Ar-H),
7.40-7.26 (m, 6H, Ar-H), 3.41
(g, J=6.6, 1H, CH), 1.32 (d,
J=6.6, 3H, CH3)

irngur.com

11.48 (s, 1H, NH), 8.46 (s, 1H,
CH=N), 7.60-7.58 (m, 4H, Ar-
H), 7.47 (d, J=7.6, 1H, Ar-H),
7.34 (t, J=7.6, 2H, Ar-H), 7.27-
imgur.com 7.17 (m, 5H, Ar-H), 3.94 (s, 3H,
OCHs), 3.45 (g, J=7.0, 1H,
CH), 1.35 (d, J=7.0, 3H, CHs)

Table 2: 13C NMR Spectroscopic Data (125 MHz, DMSO-ds) of Selected Propanoic Acid
Derivatives
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Compound Structure

 (ppm)

i migur.corn

168.5 (C=0), 155.2 (Ar-C),
148.1 (C=N), 141.0 (Ar-C),
134.5 (Ar-C), 130.2 (Ar-CH),
129.1 (Ar-CH), 128.5 (Ar-CH),
121.2 (Ar-CH), 115.8 (Ar-CH),
45.3 (CH2), 33.8 (CH2)

i mgur.corm

171.2 (C=0), 155.4 (Ar-C),
147.8 (Ar-C), 145.2 (C=N),
133.7 (Ar-CH), 130.9 (Ar-CH),
129.5 (Ar-CH), 128.8 (Ar-CH),
125.0 (Ar-CH), 121.5 (Ar-CH),
116.0 (Ar-CH), 48.9 (CH), 18.2
(CHs)

i rigur.com

170.8 (C=0), 160.5 (Ar-C),
155.3 (Ar-C), 146.5 (C=N),
132.1 (Ar-CH), 129.0 (Ar-CH),
128.7 (Ar-CH), 121.4 (Ar-CH),
120.9 (Ar-CH), 116.0 (Ar-CH),
112.2 (Ar-CH), 56.1 (OCHs),
48.5 (CH), 18.4 (CHs)

Table 3: FT-IR Spectroscopic Data (KBr, cm~1) of Selected Propanoic Acid Derivatives
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Compound Structure

Key Absorptions (cm~?)

3310 (N-H), 3050 (Ar C-H),
1682 (C=0, amide), 1643
(C=N), 1605, 1510 (Ar C=C)

3295 (N-H), 3065 (Ar C-H),
1685 (C=0, amide), 1646
(C=N), 1525 (NOz), 1345
(NO2), 1600, 1500 (Ar C=C)

i mgur.corm

3300 (N-H), 3060 (Ar C-H),
2835 (C-H, OCH:s), 1680
(C=0, amide), 1640 (C=N),
1610, 1512 (Ar C=C)

Table 4: Mass Spectrometry Data (ESI-MS) of Selected Propanoic Acid Derivatives

Molecular Calculated

Compound Structure Found [M+H]*
Formula [M+H]+

1 C20H16N202 317.12 317.1

2 C22H18FN303 392.14 392.4

3 C23H21FN202 377.16 377.4

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of the novel propanoic acid derivatives

are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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1H and 3C NMR spectra were recorded on a 500 MHz spectrometer.[1] Samples (5-10 mg)
were dissolved in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-ds).[2]
Chemical shifts (d) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as
an internal standard (& = 0.00 ppm for *H NMR) or the solvent residual peak (6 = 39.52 ppm for
13C NMR).[1] Data are reported as follows: chemical shift, multiplicity (s = singlet, d = doublet, t
= triplet, g = quartet, m = multiplet), coupling constants (J) in Hertz (Hz), and integration.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectra were obtained using a spectrometer with the KBr pellet method.[3] A small
amount of the solid sample (1-2 mg) was finely ground with approximately 100 mg of dry
potassium bromide (KBr) in an agate mortar. The mixture was then pressed into a thin,
transparent pellet using a hydraulic press. The spectra were recorded in the range of 4000-400
cm~1 with a resolution of 4 cm~1.[4]

Mass Spectrometry (MS)

High-resolution mass spectra (HRMS) were obtained on a time-of-flight (TOF) mass
spectrometer using electrospray ionization (ESI) in positive ion mode. Samples were dissolved
in methanol or acetonitrile to a concentration of approximately 1 pug/mL and introduced into the
ion source via direct infusion.[5] The mass-to-charge ratio (m/z) values are reported for the
protonated molecular ion [M+H]*.

Visualizations

The following diagrams illustrate a typical experimental workflow for the synthesis and
characterization of these novel propanoic acids and a key signaling pathway relevant to their
potential biological activity.
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A generalized experimental workflow for the synthesis and characterization of novel propanoic
acids.
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The Cyclooxygenase (COX) signaling pathway, a key target for many propanoic acid-based
drugs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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